Imidazo[1,2-a]pyridin-3-ylmethanamine hydrochloride
Description
Imidazo[1,2-a]pyridin-3-ylmethanamine hydrochloride (CAS: 1194374-09-8) is a heterocyclic compound with the molecular formula C₈H₁₀ClN₃ and a molecular weight of 183.64 g/mol . This compound features a primary amine group attached to the imidazo[1,2-a]pyridine scaffold at the 3-position, which is protonated as a hydrochloride salt. It is widely utilized as an intermediate in pharmaceutical synthesis, particularly for developing bioactive molecules targeting neurological and oncological pathways . Its LogP value (a measure of lipophilicity) and aqueous solubility are critical for pharmacokinetic optimization in drug design .
Properties
IUPAC Name |
imidazo[1,2-a]pyridin-3-ylmethanamine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3.ClH/c9-5-7-6-10-8-3-1-2-4-11(7)8;/h1-4,6H,5,9H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVBKEJGGGRWUGR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=C(N2C=C1)CN.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
34164-92-6 | |
| Details | Compound: Imidazo[1,2-a]pyridine-3-methanamine, hydrochloride (1:2) | |
| Record name | Imidazo[1,2-a]pyridine-3-methanamine, hydrochloride (1:2) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=34164-92-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Molecular Weight |
183.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1194374-09-8 | |
| Record name | Imidazo[1,2-a]pyridine-3-methanamine, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1194374-09-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of imidazo[1,2-a]pyridin-3-ylmethanamine hydrochloride typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations . One common method includes the condensation of 2-aminopyridine with an aldehyde or ketone, followed by cyclization to form the imidazo[1,2-a]pyridine core .
Industrial Production Methods
Industrial production methods often utilize scalable synthetic routes such as multicomponent reactions and tandem reactions. These methods are preferred due to their efficiency and ability to produce large quantities of the compound with high purity .
Chemical Reactions Analysis
Types of Reactions
Imidazo[1,2-a]pyridin-3-ylmethanamine hydrochloride undergoes various types of chemical reactions, including:
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This compound can undergo nucleophilic substitution reactions, often using reagents like halides or sulfonates.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halides, sulfonates.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of imidazo[1,2-a]pyridine N-oxides, while reduction can yield various reduced derivatives of the imidazo[1,2-a]pyridine core .
Scientific Research Applications
Anticancer Properties
Imidazo[1,2-a]pyridin-3-ylmethanamine hydrochloride and its derivatives have shown promising anticancer activity.
- Mechanism of Action : These compounds are known to inhibit specific kinases involved in cancer progression. For instance, they target the c-KIT receptor tyrosine kinase, which is frequently mutated in gastrointestinal stromal tumors (GISTs) and other malignancies. Inhibitors of c-KIT have been shown to significantly reduce tumor cell proliferation and induce apoptosis in cancer cells .
- Case Studies : Research has demonstrated that selenylated derivatives of imidazo[1,2-a]pyridine can induce oxidative stress leading to cell senescence in chronic myeloid leukemia (CML) cells. This mechanism was linked to increased lipid peroxidation and decreased glutathione levels, suggesting a potential therapeutic avenue for CML treatment .
Anti-Tuberculosis Activity
Recent studies have highlighted the efficacy of imidazo[1,2-a]pyridine analogues against multidrug-resistant tuberculosis (MDR-TB) and extensively drug-resistant tuberculosis (XDR-TB).
- Structure-Activity Relationship (SAR) : A review of various imidazo[1,2-a]pyridine compounds revealed significant activity against Mycobacterium tuberculosis. The minimum inhibitory concentration (MIC) for some derivatives was reported as low as 0.03 to 5.0 μM, indicating strong antibacterial properties .
- High Throughput Screening : Researchers identified several hit compounds through high throughput screening that demonstrated potent inhibition of M. tuberculosis and M. bovis BCG, further validating the therapeutic potential of these compounds against resistant strains .
Neurological Applications
This compound has also been investigated for its effects on the central nervous system.
- Anxiolytic Effects : Certain derivatives have been noted for their ability to modulate GABA_A receptors, which are crucial for anxiety regulation. These compounds may provide therapeutic benefits for anxiety disorders without the sedative effects commonly associated with existing treatments .
- Potential for Neuroprotection : The compound's influence on neurodegenerative conditions is an area of ongoing research, with preliminary findings suggesting it may protect neuronal cells from oxidative stress and apoptosis .
Summary of Key Findings
Mechanism of Action
The mechanism of action of imidazo[1,2-a]pyridin-3-ylmethanamine hydrochloride involves its interaction with specific molecular targets and pathways. For instance, in the context of its antimicrobial activity, it is believed to inhibit key enzymes involved in bacterial cell wall synthesis . This inhibition disrupts the integrity of the bacterial cell wall, leading to cell death .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The following table compares key properties of imidazo[1,2-a]pyridin-3-ylmethanamine hydrochloride with its structural analogs:
Key Observations :
- Substituent Effects : The presence of a methyl group (e.g., in the dihydrochloride hydrate derivative) increases molecular weight and solubility but may reduce blood-brain barrier (BBB) penetration compared to the primary amine .
- Core Heterocycle : Replacement of pyridine with pyrimidine (e.g., imidazo[1,2-a]pyrimidin-2-ylmethanamine) alters electronic properties and binding affinity, as seen in its CYP inhibitory activity .
Reactivity Differences :
- The primary amine in this compound allows for facile conjugation with carbonyl groups, whereas N-methylated analogs (e.g., dihydrochloride hydrate) exhibit reduced nucleophilicity .
- 3-Arylated derivatives (e.g., 2-naphthyl or 2-thiophenyl substituted) show enhanced regioselectivity in cross-coupling reactions compared to unsubstituted imidazo[1,2-a]pyridines .
Biological Activity
Imidazo[1,2-a]pyridin-3-ylmethanamine hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article consolidates findings from various studies to provide a comprehensive overview of its biological activity, including its mechanisms of action, potential therapeutic applications, and related case studies.
Chemical Structure and Properties
Imidazo[1,2-a]pyridine derivatives are characterized by their unique nitrogen-bridged heterocyclic structure, which contributes to their varied pharmacological properties. The hydrochloride salt form enhances solubility and bioavailability, making it suitable for therapeutic applications.
1. Anticancer Activity
Research indicates that imidazo[1,2-a]pyridine derivatives exhibit potent anticancer properties. For instance, compounds derived from this scaffold have shown selective cytotoxicity against various cancer cell lines, including:
- LN-229 (glioblastoma)
- HCT-116 (colorectal carcinoma)
- NCI-H460 (lung carcinoma)
In vitro studies demonstrated that certain derivatives achieved IC50 values in the micromolar range, indicating strong antiproliferative effects ( ).
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| 10 | LN-229 | 0.4 |
| 14 | HCT-116 | 0.7 |
| 16 | NCI-H460 | 1.9 |
2. Cholinesterase Inhibition
Imidazo[1,2-a]pyridine derivatives have been evaluated for their inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are critical targets in Alzheimer's disease treatment. Recent studies found that several derivatives exhibited significant inhibition of these enzymes, with some compounds showing binding interactions that suggest a strong affinity for the active sites ( ).
3. Anti-inflammatory Activity
The anti-inflammatory potential of imidazo[1,2-a]pyridine derivatives has also been explored. Compounds have demonstrated the ability to inhibit lipoxygenase (LOX) activity, which is involved in inflammatory processes. This suggests their potential use in treating inflammatory diseases ( ).
The mechanisms underlying the biological activities of this compound involve:
- Enzyme Inhibition : Competitive inhibition of cholinesterases and LOX.
- Cell Cycle Arrest : Induction of apoptosis in cancer cells through modulation of cell cycle regulators.
- Reactive Oxygen Species (ROS) Modulation : Some derivatives may influence oxidative stress pathways.
Case Study 1: Alzheimer’s Disease
Case Study 2: Cancer Treatment
Another research initiative evaluated the anticancer activity of various imidazo[1,2-a]pyridine derivatives against multiple cancer cell lines. The findings revealed that specific substitutions on the pyridine ring significantly enhanced cytotoxicity. For example, a bromo-substituted derivative exhibited an IC50 value of 1.8 μM against non-Hodgkin lymphoma ( ).
Q & A
Q. What are the recommended synthetic routes for Imidazo[1,2-a]pyridin-3-ylmethanamine hydrochloride, and how can reaction efficiency be optimized?
The synthesis of imidazo[1,2-a]pyridine derivatives typically involves cyclization reactions, such as the Groebke-Blackburn-Bienaymé three-component reaction, or Friedel-Crafts acylation for functionalization at specific positions (e.g., C-3). Optimization focuses on catalyst selection (e.g., Lewis acids like FeCl₃), solvent systems, and temperature control to maximize yield and purity. Parallel synthetic libraries can reduce trial-and-error by systematically varying conditions (e.g., molar ratios, reaction time) .
Q. How should researchers characterize the purity and structural integrity of this compound?
Key analytical methods include:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm hydrogen and carbon environments, with deviations indicating impurities. For example, aromatic protons in imidazo[1,2-a]pyridines resonate between δ 7.0–9.0 ppm .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., C₈H₁₀ClN₃, MW 183.64) with <2 ppm error .
- Melting Point Analysis : Consistency with literature values (e.g., 217–221°C for related derivatives) indicates crystallinity and purity .
Q. What experimental design strategies minimize resource consumption during reaction optimization?
Statistical Design of Experiments (DoE) reduces trials by identifying critical variables (e.g., catalyst loading, temperature) through factorial designs or response surface methodologies. For instance, Central Composite Design (CCD) optimizes imidazo[1,2-a]pyridine acetylation by modeling interactions between variables .
Advanced Research Questions
Q. How can computational methods enhance the development of Imidazo[1,2-a]pyridin-3-ylmethanamine derivatives with targeted bioactivity?
Quantum chemical calculations (e.g., DFT) predict reactivity and regioselectivity, while molecular docking screens for binding affinity to targets like PDE3 or cholinergic receptors. ICReDD’s integrated approach combines reaction path searches with machine learning to prioritize synthetic routes, reducing development time by 30–50% .
Q. What strategies resolve contradictions in structure-activity relationship (SAR) data for imidazo[1,2-a]pyridine derivatives?
Discrepancies often arise from off-target interactions or variable assay conditions. Mitigation includes:
Q. How do storage conditions (e.g., temperature, atmosphere) impact the stability of this compound?
Degradation studies under accelerated conditions (40°C/75% RH) reveal hydrolysis or oxidation pathways. Stability is enhanced by inert atmospheres (N₂/Ar) and desiccants. For example, related derivatives stored at 2–8°C in amber vials show <5% degradation over 12 months .
Q. What methodologies enable efficient scale-up of imidazo[1,2-a]pyridine synthesis from milligram to gram quantities?
Continuous-flow reactors improve heat/mass transfer for exothermic reactions, while membrane separation technologies (e.g., nanofiltration) purify intermediates. Process Analytical Technology (PAT) monitors critical parameters (e.g., pH, concentration) in real time .
Methodological Considerations
Q. How can researchers integrate heterogeneous catalysis into imidazo[1,2-a]pyridine functionalization?
Solid-supported catalysts (e.g., Pd/C for cross-coupling) enable recyclability and reduce metal contamination. For Friedel-Crafts acylation, zeolites or mesoporous silica improve regioselectivity and yield (>80%) .
Q. What protocols ensure reproducibility in biological testing of imidazo[1,2-a]pyridine derivatives?
Standardize assay conditions:
Q. How should conflicting spectroscopic data (e.g., NMR splitting patterns) be interpreted during structural elucidation?
Advanced techniques like 2D NMR (COSY, HSQC) resolve overlapping signals. For example, NOESY correlations distinguish substituent orientations in imidazo[1,2-a]pyridines .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
